molecular formula C14H10ClN3O B12895631 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one CAS No. 58370-60-8

4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one

Katalognummer: B12895631
CAS-Nummer: 58370-60-8
Molekulargewicht: 271.70 g/mol
InChI-Schlüssel: RIRHOTHWICOGPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one typically involves the reaction of 3-amino-4-chlorobenzaldehyde with phthalic anhydride under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could produce various substituted phthalazinones.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of phthalazinone have been studied for their potential use as anti-inflammatory, anti-cancer, and antimicrobial agents.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one would depend on its specific biological target. It may interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(3-Amino-4-chlorophenyl)phthalazin-1(2H)-one
  • 4-(3-Amino-4-bromophenyl)phthalazin-1(2H)-one
  • 4-(3-Amino-4-fluorophenyl)phthalazin-1(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing it with similar compounds can help identify its distinct properties and potential advantages in various applications.

Eigenschaften

CAS-Nummer

58370-60-8

Molekularformel

C14H10ClN3O

Molekulargewicht

271.70 g/mol

IUPAC-Name

4-(3-amino-4-chlorophenyl)-2H-phthalazin-1-one

InChI

InChI=1S/C14H10ClN3O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,16H2,(H,18,19)

InChI-Schlüssel

RIRHOTHWICOGPB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.